Cefquinome Sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. [, , ] It is classified as a beta-lactam antibiotic, belonging to the cephem subgroup. [] Cefquinome Sulfate plays a significant role in veterinary scientific research, particularly in studies focusing on bacterial infections in livestock and poultry. [] Its potent antibacterial activity against a broad spectrum of bacterial species makes it a valuable tool for studying infectious diseases, bacterial resistance mechanisms, and novel drug delivery systems. [, ]
Cefquinome sulfate is classified as a cephalosporin antibiotic, specifically designed for veterinary use. It is effective against a broad spectrum of bacteria, particularly in treating infections in livestock, such as coliform mastitis in dairy cattle. The compound is recognized for its high antibacterial activity and its ability to inhibit bacterial cell wall synthesis .
The synthesis of cefquinome sulfate involves several key steps:
Cefquinome sulfate has the molecular formula and a molar mass of approximately 528.60 g/mol. Its structure features:
The zwitterionic nature of cefquinome allows it to efficiently penetrate bacterial cell walls through porins, enhancing its therapeutic efficacy .
Cefquinome sulfate primarily engages in reactions that involve:
Cefquinome sulfate exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall. This action leads to:
The compound demonstrates high efficacy against various Gram-positive bacteria while showing limited activity against Gram-negative species .
Cefquinome sulfate exhibits several notable physical and chemical properties:
These properties make cefquinome sulfate suitable for various formulations aimed at improving delivery and efficacy.
Cefquinome sulfate finds extensive applications in veterinary medicine:
Cefquinome sulfate (C₂₃H₂₄N₆O₅S₂) emerged from strategic efforts to expand veterinary-specific antimicrobial agents. Developed by Hoechst AG (Germany) in the 1980s, it represented a deliberate shift toward antibiotics designed exclusively for animal health, minimizing cross-resistance concerns with human medicine [1] [2]. Initial approvals occurred in Europe: Germany (1993, trade name Cobactan) and the UK (1994, Cephguard) for bovine respiratory disease and mastitis [2] [9]. By 1999, its indications expanded to swine respiratory infections, and equine applications followed in 2005 [1] [2]. Unlike earlier cephalosporins adapted from human medicine, cefquinome’s development pipeline prioritized veterinary pathogens from inception, aligning with regulatory frameworks like the European Commission’s Maximum Residue Limits (MRLs) [9].
Table 1: Global Regulatory Milestones for Cefquinome Sulfate
Region/Country | Approval Year | Key Approved Indications |
---|---|---|
Germany | 1993 | Bovine respiratory disease, mastitis |
United Kingdom | 1994 | Calf septicemia, mastitis |
European Union | 1999 | Swine respiratory disease, MMA syndrome |
United States | Pending | Bovine respiratory disease (prescription-only) |
As antimicrobial resistance concerns intensified, regulatory agencies imposed restrictions. The U.S. FDA mandates "extra-label prohibition" to limit non-approved uses, reflecting policies aimed at preserving efficacy against Gram-negative pathogens like Escherichia coli and Salmonella [2] [9]. Post-approval monitoring focuses on resistance trends in foodborne pathogens, with surveillance data indicating no significant shifts in susceptibility patterns since introduction [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7